The synthesis of 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves several key steps:
The synthesis may be conducted under controlled conditions to optimize yield and purity. Common techniques include:
The molecular structure of 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione consists of a fused benzene and diazepine ring system. The InChI representation of the compound is as follows:
Key features include:
7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can participate in various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione primarily involves its interaction with gamma-aminobutyric acid receptors (GABA receptors), specifically the GABA_A subtype.
The compound acts as a positive allosteric modulator of GABA_A receptors:
This interaction leads to increased chloride ion channel opening frequency upon GABA binding, resulting in hyperpolarization of neurons and reduced likelihood of action potentials firing .
7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific applications:
The 1,4-benzodiazepine (BDZ) core represents a privileged scaffold in drug design due to its exceptional balance of physicochemical properties. This bicyclic framework combines a semi-rigid diazepine ring with spatial control over substituent placement, enabling precise molecular recognition. Key features include: low rotatable bond count (enhancing conformational stability), intermediate lipophilicity (optimizing membrane permeability), and balanced hydrogen bond donor/acceptor capacity (facilitating target binding) [1]. These attributes allow 1,4-benzodiazepines to effectively mimic protein secondary structures like β-turns, making them invaluable for modulating challenging targets such as protein-protein interactions (PPIs) [4]. The scaffold’s versatility is further demonstrated by its tolerance for diverse substitutions at positions 1, 3, 4, and 7, enabling fine-tuning of pharmacological profiles while maintaining favorable drug-like properties [1] [4].
Table 1: Core Identifier Information for 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Property | Value |
---|---|
CAS Registry Number | 5177-39-9 / 5973-28-4 (methyl variant) |
IUPAC Name | 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
Molecular Formula | C₁₀H₉ClN₂O₂ (methyl variant) |
Molecular Weight | 224.64 g/mol (methyl variant) |
Alternative Names | 7-Chloro-1-methyl-1H-1,4-benzodiazepine-2,5(3H,4H)-dione; 7-Chloro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one |
Historically, 1,4-benzodiazepines gained prominence through CNS-active therapeutics like diazepam, which potentiate GABAergic neurotransmission for anxiolytic, sedative, and anticonvulsant effects [4]. The discovery of the 7-chloro substitution pattern—exemplified by the subject compound—proved critical for enhancing bioactivity and metabolic stability in first-generation drugs [4] [6]. Beyond neuroscience, this scaffold has expanded into oncology (e.g., anthramycin-derived antitumor agents), infectious diseases (HIV protease inhibitors), and cardiovascular therapy (antithrombotics) [4]. The evolutionary significance of chloro-substituted derivatives like 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione lies in their role as chemical blueprints, enabling systematic exploration of structure-activity relationships across therapeutic areas [6] [8].
This specific chloro- and methyl-substituted benzodiazepinedione serves as a versatile building block for accessing structurally complex pharmacophores. Its strategic functional groups—the lactam carbonyls (amenable to nucleophilic addition or reduction), N-methyl group (modulating lipophilicity), and chloro substituent (enabling cross-coupling or further electrophilic functionalization)—facilitate diverse derivatization pathways [6] [8] [9]. Notably, it enables synthesis of tri- and tetracyclic analogs through ring expansion or intramolecular cyclizations, expanding access to chemotypes relevant to PPI inhibition and allosteric modulator design [9]. Its commercial availability (despite premium cost, e.g., ~$275/500mg) underscores its utility in medicinal chemistry campaigns [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: